molecular formula C20H20N3O8P B11397361 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11397361
M. Wt: 461.4 g/mol
InChI Key: KODBLLTUPMHWQP-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the nitrophenyl group and the formation of the oxazole ring. The final step involves the phosphorylation to introduce the phosphonate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and purification techniques such as crystallization and chromatography to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its potential for biological activity compared to similar compounds .

Properties

Molecular Formula

C20H20N3O8P

Molecular Weight

461.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H20N3O8P/c1-27-32(26,28-2)20-19(21-11-14-5-8-16-17(9-14)30-12-29-16)31-18(22-20)10-13-3-6-15(7-4-13)23(24)25/h3-9,21H,10-12H2,1-2H3

InChI Key

KODBLLTUPMHWQP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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